(Val2)-Amyloid |A-Protein (1-6)
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Overview
Description
(Val2)-Amyloid |A-Protein (1-6) is a peptide fragment derived from the amyloid precursor protein. This compound is of significant interest in the field of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in the formation of amyloid plaques in the brain. These plaques are a hallmark of Alzheimer’s disease and are believed to contribute to the neurodegenerative process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Val2)-Amyloid |A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of (Val2)-Amyloid |A-Protein (1-6) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(Val2)-Amyloid |A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
(Val2)-Amyloid |A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in amyloid plaque formation and its interactions with other biomolecules.
Medicine: Studied for its potential as a biomarker for Alzheimer’s disease and as a target for therapeutic interventions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (Val2)-Amyloid |A-Protein (1-6) involves its aggregation into amyloid fibrils, which are believed to disrupt cellular function and contribute to neurodegeneration. The peptide interacts with cellular membranes, leading to the formation of toxic oligomers and fibrils. These aggregates can induce oxidative stress, inflammation, and apoptosis in neuronal cells. The molecular targets and pathways involved include:
Membrane receptors: Interaction with cell surface receptors can trigger signaling pathways leading to cell death.
Oxidative stress pathways: Generation of reactive oxygen species (ROS) and activation of antioxidant defense mechanisms.
Inflammatory pathways: Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines.
Comparison with Similar Compounds
(Val2)-Amyloid |A-Protein (1-6) can be compared with other amyloidogenic peptides, such as:
Amyloid beta (1-42): A longer peptide that forms more stable fibrils and is more commonly associated with Alzheimer’s disease.
Amyloid beta (1-40): Another variant that is less prone to aggregation but still contributes to amyloid plaque formation.
Islet amyloid polypeptide (IAPP): Involved in type 2 diabetes and forms amyloid deposits in pancreatic islets.
The uniqueness of (Val2)-Amyloid |A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid plaque formation. Its shorter length makes it a useful model for studying the initial steps of aggregation and the effects of specific amino acid residues on peptide behavior.
Properties
Molecular Formula |
C35H51N11O11 |
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Molecular Weight |
801.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O11/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40)/t21-,22-,23-,24-,25-,28-/m0/s1 |
InChI Key |
OZYRZRFQQJIUPY-ORUZXOCWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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